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Compound of Interest

Compound Name: (S)-3-isopropylmorpholine

Cat. No.: B1394529 Get Quote

(S)-3-isopropylmorpholine is a secondary amine with a defined stereocenter. Its core

properties are essential for its handling, reaction design, and integration into synthetic

workflows.

Structural and Physicochemical Data
The fundamental properties of (S)-3-isopropylmorpholine are summarized in the table below.

These parameters, including its molecular weight, polarity (indicated by TPSA and LogP), and

hydrogen bonding capacity, are critical for predicting its solubility, membrane permeability, and

interactions in a biological context.
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Property Value Source

CAS Number 77897-21-3 [6]

Molecular Formula C₇H₁₅NO [6]

Molecular Weight 129.20 g/mol [6]

Synonym
(3S)-3-(1-methylethyl)-

Morpholine
[6]

Topological Polar Surface Area

(TPSA)
21.26 Å² [6]

LogP (octanol-water partition

coefficient)
0.6308 [6]

Hydrogen Bond Donors 1 [6]

Hydrogen Bond Acceptors 2 [6]

Rotatable Bonds 1 [6]

Stereochemistry and Its Importance
The "(S)" designation in (S)-3-isopropylmorpholine signifies a specific three-dimensional

arrangement at the chiral center (C-3). In drug development, controlling stereochemistry is

paramount, as different enantiomers of a molecule can exhibit vastly different pharmacological

activity, metabolic profiles, and toxicity.

The use of enantiomerically pure starting materials like (S)-3-isopropylmorpholine is a

cornerstone of modern asymmetric synthesis. It serves as a "chiral building block," where its

pre-existing stereocenter is incorporated into the final molecule, guiding the stereochemical

outcome of subsequent reactions and avoiding the need for costly and often inefficient chiral

resolution steps later in the synthesis.[7]
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Figure 1: Workflow of Asymmetric Synthesis Using a Chiral Building Block.

Part 2: Synthesis and Spectroscopic
Characterization
The synthesis of substituted morpholines is a well-established field, often starting from

corresponding amino alcohols.[8][9]
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A common and efficient method for synthesizing morpholines involves the cyclization of a 1,2-

amino alcohol. For (S)-3-isopropylmorpholine, the synthesis would logically start from the

commercially available chiral amino alcohol, (S)-2-amino-3-methyl-1-butanol (L-valinol). The

pathway involves a two-step process: N-alkylation with a two-carbon electrophile followed by

an intramolecular cyclization.

Conceptual Synthesis of (S)-3-isopropylmorpholine

(S)-2-amino-3-methyl-1-butanol
(L-Valinol)

 

Step 1: N-Alkylation

Reagent:
2-Chloroethanol or
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N-(2-hydroxyethyl)-L-valinol

 

Step 2: Intramolecular Cyclization
(e.g., Sulfuric Acid)

(S)-3-isopropylmorpholine
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Figure 2: Conceptual synthetic route to (S)-3-isopropylmorpholine.

Protocol Causality:
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N-Alkylation: The primary amine of L-valinol acts as a nucleophile, attacking an electrophilic

two-carbon unit like 2-chloroethanol. This step selectively adds the hydroxyethyl group to the

nitrogen.

Intramolecular Cyclization: Treatment with a strong acid (e.g., H₂SO₄) protonates the primary

alcohol, converting it into a good leaving group (water). The secondary alcohol on the other

side of the molecule then acts as an intramolecular nucleophile, attacking the carbon and

displacing the water molecule to form the morpholine ring.

Spectroscopic Analysis (Illustrative)
Spectroscopic data is crucial for confirming the structure and purity of the synthesized

compound. While a publicly available, verified spectrum for (S)-3-isopropylmorpholine is not

readily found, its expected NMR signals can be predicted based on its structure and data from

analogous compounds like morpholine and N-(3-aminopropyl)morpholine.[10][11]

Expected ¹H NMR (in CDCl₃, 400 MHz):

δ ~3.8-4.0 ppm (m, 2H): Protons on C-5 (adjacent to oxygen).

δ ~3.6-3.7 ppm (m, 1H): Proton on C-2 (adjacent to oxygen).

δ ~2.8-3.0 ppm (m, 2H): Protons on C-6 (adjacent to nitrogen).

δ ~2.5-2.7 ppm (m, 1H): Proton on C-2 (adjacent to oxygen).

δ ~2.2-2.4 ppm (m, 1H): Proton on C-3 (methine proton).

δ ~1.8-2.0 ppm (m, 1H): Methine proton of the isopropyl group.

δ ~1.7 ppm (s, 1H): N-H proton (broad singlet).

δ ~0.9-1.0 ppm (d, 6H): Methyl protons of the isopropyl group.

Expected ¹³C NMR (in CDCl₃, 100 MHz):

δ ~70-72 ppm: C-2
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δ ~67-69 ppm: C-5

δ ~58-60 ppm: C-3

δ ~46-48 ppm: C-6

δ ~30-32 ppm: Isopropyl CH

δ ~18-20 ppm: Isopropyl CH₃

Part 3: Application in Drug Discovery: Synthesis of
Aprepitant
The primary industrial application of (S)-3-isopropylmorpholine is as a key intermediate in the

multi-step synthesis of Aprepitant, a selective human NK-1 receptor antagonist.[5] The

synthesis of Aprepitant is a complex process where the chiral morpholine core is constructed

and later functionalized. While various synthetic routes to Aprepitant exist, they converge on

the necessity of establishing the correct stereochemistry at the C-3 position of the morpholine

ring, often by using a precursor that is or is derived from (S)-3-isopropylmorpholine.[12][13]

[14]

The morpholine moiety in Aprepitant is not just a structural scaffold but is integral to the

molecule's ability to bind to the NK-1 receptor with high affinity.
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Figure 3: Simplified workflow showing the role of the chiral morpholine core.
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Part 4: Safety, Handling, and Storage
Proper handling of (S)-3-isopropylmorpholine is essential due to its hazardous properties.

The information below is synthesized from available safety data sheets (SDS).

Hazard Identification
Classification: The compound is classified as corrosive. It is harmful if swallowed and causes

severe skin burns and eye damage.[15]

Primary Hazards: Direct contact can cause serious tissue damage. Inhalation of vapors may

be irritating to the respiratory tract.[15][16]

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Always handle in a well-ventilated area, preferably inside a chemical

fume hood.[15]

Personal Protective Equipment:

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and

other protective clothing to prevent skin contact.

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved

respirator.[17]

Hygiene Measures: Do not eat, drink, or smoke in the work area. Wash hands thoroughly

after handling. Remove and wash contaminated clothing before reuse.[15][18]

Storage and Stability
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated

place.[15] A recommended storage temperature is 4°C, and the container should protect the

contents from light.[6]

Incompatibilities: Keep away from strong oxidizing agents and strong acids.
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Stability: The product is chemically stable under standard ambient conditions (room

temperature).

First Aid Measures
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the

eyelids. Seek immediate medical attention.[15]

Skin Contact: Take off all contaminated clothing immediately. Rinse skin with water/shower.

Seek immediate medical attention.

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never

give anything by mouth to an unconscious person. Seek immediate medical attention.[15]

Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. Seek

immediate medical attention.

Conclusion
(S)-3-isopropylmorpholine is more than a simple heterocyclic amine; it is a high-value chiral

building block that plays a critical role in the efficient, stereoselective synthesis of complex

pharmaceutical agents. Its well-defined chemical properties, combined with its strategic

importance in the construction of drugs like Aprepitant, underscore its value to the fields of

medicinal chemistry and process development. A thorough understanding of its properties,

synthesis, and handling protocols is essential for any researcher or scientist aiming to leverage

this potent intermediate in the pursuit of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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